

Application Notes and Protocols for the Spectroscopic Identification of Xanthoanthrafil (Benzamidenafil)

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Compound of Interest		
Compound Name:	Xanthoanthrafil	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its mechanism of action is analogous to approved pharmaceuticals for erectile dysfunction, involving the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. As an undeclared adulterant in some "natural" supplements, its accurate identification is crucial for regulatory affairs, quality control, and drug development.[1] These application notes provide detailed protocols for the identification and characterization of **Xanthoanthrafil** using various spectroscopic methods.

Chemical Structure

IUPAC Name: N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide

Molecular Formula: C19H23N3O6

Molar Mass: 389.41 g/mol

Spectroscopic Data Summary



The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the identification of **Xanthoanthrafil**.

Table 1: UV-Visible Spectroscopy Data

Solvent	λmax (nm)	Reference
Methanol	~230, 280, 330	[3] (Analog data)

Note: Specific λ max for **Xanthoanthrafil** is not widely published. Data is based on the analysis of similar PDE5 inhibitors.

Table 2: ¹H and ¹³C NMR Chemical Shift Data



Assignment	¹ H NMR (ppm)	¹³ C NMR (ppm)
Benzamide Moiety		
Aromatic CH	7.0 - 8.5	115 - 150
C=O	-	~165
Nitro Group		
Aromatic CH (ortho to NO ₂)	~8.2	~140
Aromatic CH (meta to NO ₂)	~7.8	~125
Amino-propanol Moiety		
CH (methine)	~4.0	~55
CH ₂ (methylene)	~3.6	~65
CH₃ (methyl)	~1.2	~20
ОН	Variable	-
NH	Variable	-
Dimethoxybenzyl Moiety		
Aromatic CH	6.8 - 7.0	110 - 120
CH ₂ (methylene)	~4.5	~45
OCH₃	~3.8	~56

Note: This is a generalized table based on the known structure of **Xanthoanthrafil** and typical chemical shifts for similar functional groups. Specific assignments require experimental data.

Table 3: Mass Spectrometry Data



Ionization Mode	[M+H]+ (m/z)	Key Fragment Ions (m/z)	Reference
ESI	390.16	376 (demethylated), 406 (oxidized), 167, 151	[4]

Table 4: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm ^{−1})
N-H Stretch (amine and amide)	3300 - 3500
C-H Stretch (aromatic and aliphatic)	2850 - 3100
C=O Stretch (amide)	1630 - 1680
N-O Stretch (nitro group)	1500 - 1550 and 1300 - 1350
C-N Stretch	1200 - 1350
C-O Stretch (ether)	1000 - 1300

Note: These are expected absorption ranges based on the functional groups present in **Xanthoanthrafil**.

Experimental Protocols Isolation and Purification of Xanthoanthrafil

This protocol is adapted from methods used for the isolation of PDE5 inhibitors from dietary supplements.[2]

Objective: To isolate **Xanthoanthrafil** from a complex matrix (e.g., a supplemented product) for spectroscopic analysis.

Materials:

· Sample containing Xanthoanthrafil



- Check Availability & Their
- Water (HPLC grade)

Methanol (HPLC grade)

- Solid Phase Extraction (SPE) cartridges (C18)
- Vortex mixer
- Centrifuge
- Rotary evaporator

Procedure:

- Extraction:
 - 1. Homogenize a known amount of the sample.
 - 2. Suspend the homogenized sample in a 1:1 mixture of methanol and water.
 - 3. Vortex the mixture for 10 minutes.
 - 4. Centrifuge at 4000 rpm for 15 minutes.
 - 5. Collect the supernatant.
- Solid Phase Extraction (SPE):
 - 1. Condition a C18 SPE cartridge with methanol followed by water.
 - 2. Load the supernatant onto the cartridge.
 - 3. Wash the cartridge with water to remove polar impurities.
 - 4. Elute Xanthoanthrafil with methanol.
- Concentration:



- 1. Evaporate the methanol from the eluate using a rotary evaporator at a temperature not exceeding 40°C.
- 2. Reconstitute the dried residue in a minimal amount of methanol for analysis.

UV-Visible Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of Xanthoanthrafil.

Instrumentation:

• UV-Vis Spectrophotometer

Procedure:

- Prepare a dilute solution of the isolated Xanthoanthrafil in a suitable solvent (e.g., methanol or ethanol).
- Use the same solvent as a blank reference.
- Scan the sample from 200 to 800 nm.
- Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of **Xanthoanthrafil**.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Dissolve the purified Xanthoanthrafil sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire a ¹H NMR spectrum.



- Acquire a ¹³C NMR spectrum.
- If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Xanthoanthrafil.

Instrumentation:

Mass Spectrometer with an appropriate ionization source (e.g., ESI-MS).

Procedure:

- Introduce the sample into the mass spectrometer.
- Acquire a full scan mass spectrum to determine the molecular ion peak.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. A study on the metabolic pathway of Benzamidenafil identified several metabolites through fragmentation analysis.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Xanthoanthrafil.

Instrumentation:

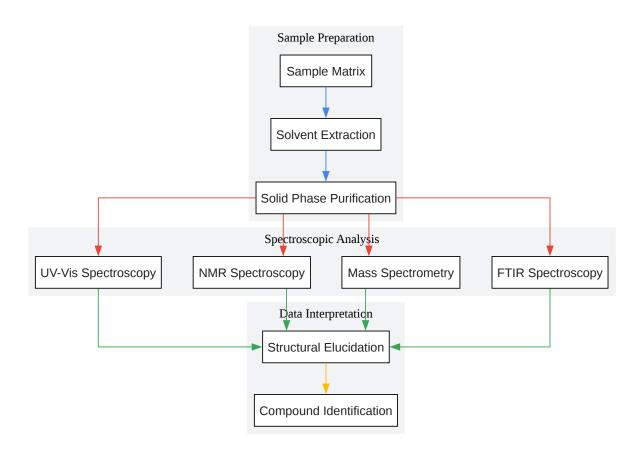
FTIR Spectrometer with an ATR accessory.

Procedure:

- Place a small amount of the purified solid sample directly on the ATR crystal.
- Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups of the molecule.



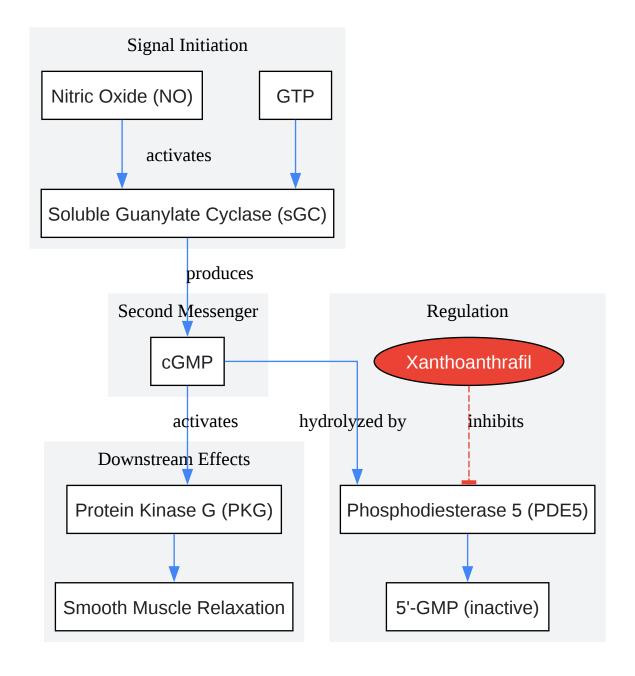
Diagrams



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Caption: Experimental workflow for the identification of Xanthoanthrafil.





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Caption: cGMP signaling pathway and the inhibitory action of Xanthoanthrafil.[6][7][8]

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